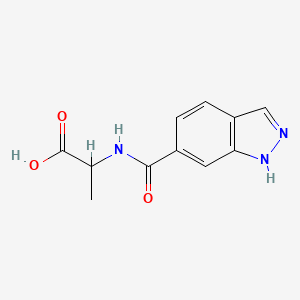

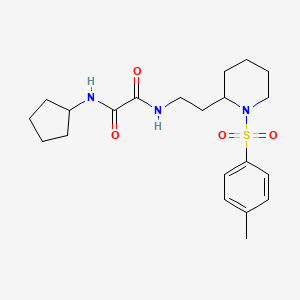

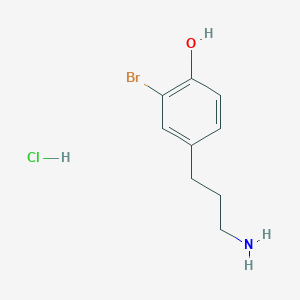

![molecular formula C29H27N5O2 B2941639 6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 608492-41-7](/img/structure/B2941639.png)

6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a useful research compound. Its molecular formula is C29H27N5O2 and its molecular weight is 477.568. The purity is usually 95%.

BenchChem offers high-quality 6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Research in medicinal chemistry has explored the antitumor activities of imidazotetrazines, a class of compounds related to the chemical structure . Stevens et al. (1984) synthesized and studied the chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, demonstrating its curative activity against L-1210 and P388 leukemia, suggesting potential as a broad-spectrum antitumor agent (Stevens et al., 1984). This highlights the potential of compounds within this structural family for cancer therapy applications.

Organic Synthesis

In the realm of organic synthesis, Dotsenko et al. (2012) reported on the Mannich reaction to synthesize N,S-containing heterocycles, demonstrating the versatility of related compounds in constructing complex molecular architectures (Dotsenko et al., 2012). This illustrates the utility of such compounds in the synthesis of heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals.

Materials Science

In materials science, Mishra et al. (2008) synthesized novel GdDO3A-type bismacrocyclic complexes related to the compound of interest, aimed at developing "smart" magnetic resonance imaging (MRI) contrast agents. Their work on the sensitivity of these complexes toward Ca(2+) ions through relaxometric titrations offers insights into the design of contrast agents with improved performance (Mishra et al., 2008).

Mechanism of Action

Target of Action

TCMDC-124469, also known as 6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

The compound interacts with PfCLK3 by inhibiting its function . The inhibition of PfCLK3 disrupts the normal functioning of the parasite’s protein translation machinery, leading to its death .

Biochemical Pathways

The inhibition of PfCLK3 affects the protein translation pathway of the malaria parasite . This pathway is crucial for the parasite’s survival as it enables the synthesis of proteins necessary for its growth and reproduction. By disrupting this pathway, TCMDC-124469 hampers the parasite’s ability to proliferate .

Pharmacokinetics

Similar compounds have shown promising pharmacokinetic profiles, suggesting that tcmdc-124469 could also possess favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The molecular effect of TCMDC-124469 is the inhibition of PfCLK3, which leads to the disruption of the parasite’s protein translation machinery . On a cellular level, this results in the death of the parasite, thereby preventing the spread of malaria .

Action Environment

The action of TCMDC-124469 is influenced by the biological environment of the malaria parasite. Factors such as the parasite’s stage of development, the presence of other biochemical factors, and the physiological state of the host can influence the compound’s efficacy . .

properties

IUPAC Name |

6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N5O2/c1-19-10-9-16-34-26(19)32-27-24(29(34)36)18-23(28(35)31-20(2)22-13-7-4-8-14-22)25(30)33(27)17-15-21-11-5-3-6-12-21/h3-14,16,18,20,30H,15,17H2,1-2H3,(H,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQUYDUYHTXEFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NC(C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-imino-10-methyl-5-oxo-1-phenethyl-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

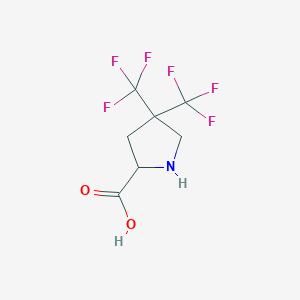

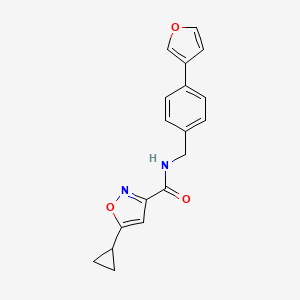

![N-[2-(cyclohexen-1-yl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide](/img/structure/B2941556.png)

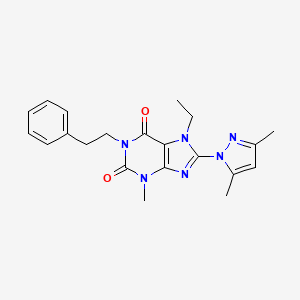

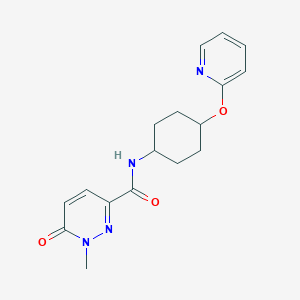

![1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2941562.png)

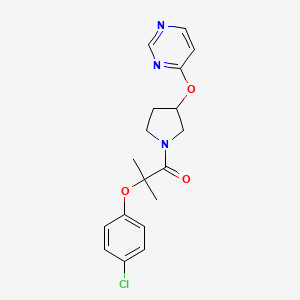

![2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2941571.png)

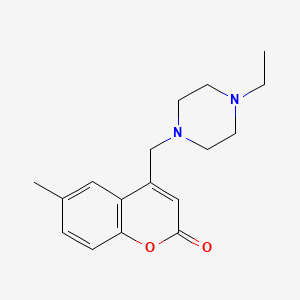

![N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2941577.png)